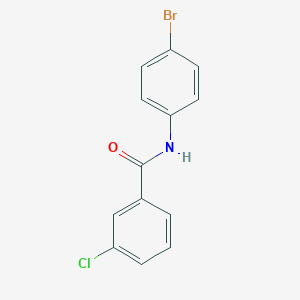
1-(3-(Benzyloxy)phenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is an organic compound featuring a benzyl ether group attached to a phenyl ring, which is further connected to a methylated amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Amination: The resulting benzyloxyphenyl compound is then subjected to amination using methylamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 1-(3-(Benzyloxy)phenyl)methanamine.
Substitution: Various substituted benzyloxyphenyl derivatives.
Applications De Recherche Scientifique
1-(3-(Benzyloxy)phenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-(Benzyloxy)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
1-(3-(Benzyloxy)phenyl)-N,N-dimethylmethanamine: Contains an additional methyl group on the amine.
1-(3-(Benzyloxy)phenyl)propanamine: Features a propyl group instead of a methyl group.
Uniqueness: 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-methyl-1-(3-phenylmethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-14-8-5-9-15(10-14)17-12-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJWBJUUVJTIME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358613 |
Source


|
| Record name | Benzenemethanamine, N-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214424-24-5 |
Source


|
| Record name | Benzenemethanamine, N-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



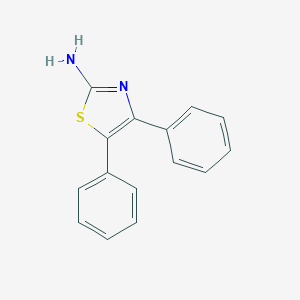

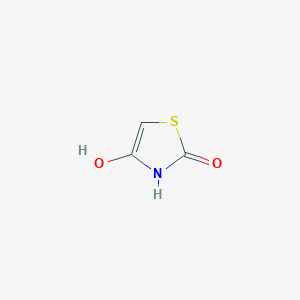

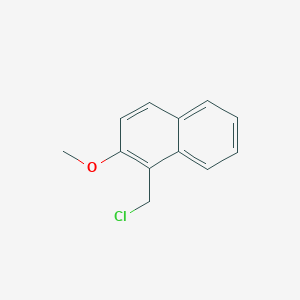

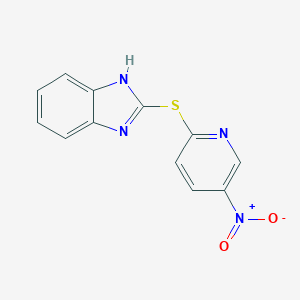

![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
